{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
CAS No.:
VCID: VC18907473
Molecular Formula: C22H26N6O
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone -](/images/structure/VC18907473.png)
Description |
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a synthetic organic molecule belonging to the class of triazole derivatives. It features a triazole ring substituted with an ethylphenyl amino group and a piperazine moiety, which may enhance its pharmacological properties. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities, making them significant in medicinal chemistry. SynthesisThe synthesis of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves several steps. These steps may require optimization to improve yield and purity while adhering to green chemistry principles. The use of advanced synthetic methods and computational chemistry can enhance the efficiency of the synthesis process. Biological Activities and Potential ApplicationsTriazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of functional groups such as amines and ketones further categorizes this compound within the realm of heterocyclic compounds, which are valuable in drug design.
Research Findings and Future DirectionsRecent research highlights the importance of triazole derivatives in medicinal chemistry. The ability of these compounds to form hydrogen bonds and interact with biological targets makes them valuable in drug design. Further studies are needed to fully explore the pharmacological properties and potential therapeutic applications of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone | ||||||||
Molecular Formula | C22H26N6O | ||||||||
Molecular Weight | 390.5 g/mol | ||||||||
IUPAC Name | [5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | ||||||||
Standard InChI | InChI=1S/C22H26N6O/c1-3-17-6-8-18(9-7-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-10-4-16(2)5-11-19/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26) | ||||||||
Standard InChIKey | RCIZPNLLCDEDKX-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C | ||||||||
PubChem Compound | 50929194 | ||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume